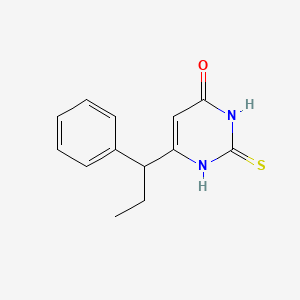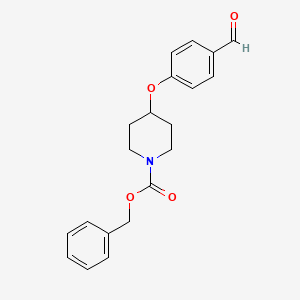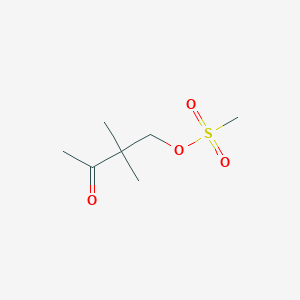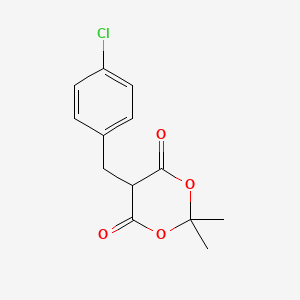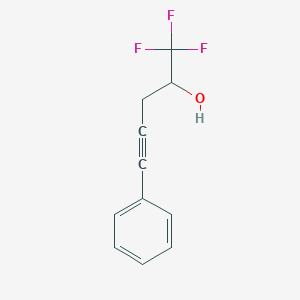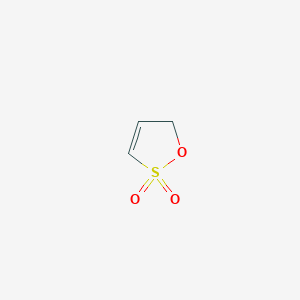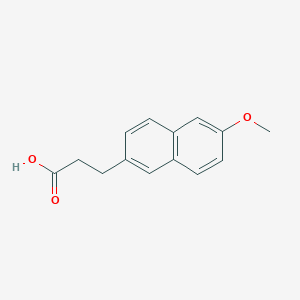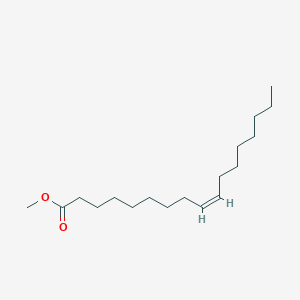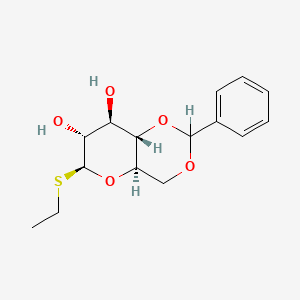
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
概要
説明
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic chemical compound with the CAS Number: 64089-34-5 . It has a molecular weight of 196.63 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction in dichloromethane at temperatures between -5 and 25℃ for approximately 8.17 hours . The reactants include chloroacetyl chloride and 2,3-dihydrobenzofuran, with aluminium chloride as a catalyst . After the reaction, the mixture is added to water, and the organic layer is separated. The solvent is then distilled off, and the residue is dissolved in methanol .Molecular Structure Analysis
The molecular formula of this compound is C10H9ClO2 . The InChI Key is HQFACNABSBZAFM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Antimicrobial Evaluation
A study conducted by Abdel‐Aziz, Mekawey, and Dawood (2009) focused on the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, where 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone was used as a starting material. The synthesized compounds exhibited significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Synthesis of Aminobenzo[b]thiophenes
In 2010, Androsov et al. described a method for the synthesis of 3-aminobenzo[b]thiophenes, using 1-(2-chloro-5-nitrophenyl)ethanone. This approach provides a convenient method for the production of 2-aminobenzo[b]thiophenes (Androsov et al., 2010).
Synthesis of Schiff's Bases for Antibacterial Activity
A 2011 study by Patel et al. used 2-Chloro-1-(1H-imidazole-1-yl)-ethanone to synthesize Schiff's bases. These compounds were evaluated for antibacterial activity against various bacteria, showcasing potential applications in developing new antibacterial agents (Patel, Patel, Chaudhari, & Sen, 2011).
Biotransformation for Synthesis of Chiral Intermediates
Miao et al. (2019) explored the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone for the synthesis of a chiral intermediate of Miconazole, an antifungal agent. This study demonstrates the potential of biocatalysis in synthesizing chiral drug intermediates with high stereoselectivity (Miao, Liu, He, & Wang, 2019).
Synthesis of Novel Halogen and Nitro Derivatives
Kwiecień and Szychowska (2006) synthesized novel halogen and nitro derivatives of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, starting from corresponding 2-(2-formylphenoxy)alkanoic acids. This process highlights the versatility of this compound in synthesizing various pharmacologically relevant compounds (Kwiecień & Szychowska, 2006).
Synthesis of Novel Benzofuran Derivatives
The study by Schofield, Ward, and Choudhury (1971) focused on the oxidation of specific phenyl ethanes to produce benzofuran and dihydrobenzofuran derivatives. This research underscores the chemical versatility and reactivity of related compounds in producing valuable organic structures (Schofield, Ward, & Choudhury, 1971).
Synthesis of Triazole Derivatives
The synthesis of novel 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was described by Ji et al. (2017), where 2-chloro-1-(1-chlorocyclopropyl)ethanone was used. This highlights the application of chloroethanones in synthesizing triazole derivatives, which are important in medicinal chemistry (Ji, Niu, Liu, Wang, & Dai, 2017).
Synthesis of Methanesulfonohydrazides
An et al. (2014) developed a method for synthesizing 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, showcasing another application of benzofuran derivatives in organic synthesis (An, Zheng, & Wu, 2014).
Safety and Hazards
特性
IUPAC Name |
2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFACNABSBZAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424699 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64089-34-5 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

